molecular formula C15H13NO B1594635 5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one CAS No. 6047-29-6

5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one

Cat. No.: B1594635
CAS No.: 6047-29-6
M. Wt: 223.27 g/mol
InChI Key: JZDBKFVASLJURR-UHFFFAOYSA-N
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Description

5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one (CAS 6047-29-6) is a heterocyclic compound featuring a partially saturated azocine ring fused to two benzene rings. Its molecular formula is C₁₅H₁₃NO, with a molecular weight of 223.27 g/mol . Its conformationally restricted structure makes it a key candidate for structure-activity relationship (SAR) studies in drug design.

Properties

IUPAC Name

11,12-dihydro-5H-benzo[c][1]benzazocin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16-15/h1-8H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDBKFVASLJURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209215
Record name 5,6,11,12-Tetrahydrodibenz(b,f)azocin-6-one
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261401
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

6047-29-6
Record name 11,12-Dihydrodibenz[b,f]azocin-6(5H)-one
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Record name 11,12-Dihydrodibenz(b,f)azocin-6(5H)-one
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Record name 5,6,11,12-Tetrahydrodibenz(b,f)azocin-6-one
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Record name 5,6,11,12-tetrahydrodibenz(b,f)azocin-6-one
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Record name 11,12-Dihydrodibenz[b,f]azocin-6(5H)-one
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Biological Activity

5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one (CAS No. 6047-29-6) is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain Gram-positive bacteria. Its effectiveness appears to be linked to its ability to penetrate bacterial cell walls and interfere with essential cellular processes.

Antimicrobial Properties

A study investigated the compound's effects on various bacterial strains. The results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting DNA replication .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. This apoptotic effect is hypothesized to be mediated through oxidative stress mechanisms and modulation of signaling pathways involved in cell survival.

Case Studies

  • Study on Antibacterial Activity : A laboratory study assessed the antibacterial efficacy of this compound against multiple strains of bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, particularly against Gram-positive strains like Staphylococcus aureus .
  • Evaluation of Anticancer Effects : Another investigation focused on the compound's effects on human cancer cell lines. Results indicated that treatment with varying concentrations led to dose-dependent decreases in cell viability and increased markers of apoptosis after 48 hours.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialModerate activity against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines

Structure-Activity Relationship (SAR)

Compound VariantActivity LevelComments
This compoundModerate antibacterialEffective against specific strains
Related dibenzazocine derivativesVariableStructure influences activity

Scientific Research Applications

Pharmacological Applications

5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one exhibits a range of pharmacological activities that make it a candidate for therapeutic applications. Its structural similarity to known bioactive compounds allows for exploration in drug development.

Antagonistic Properties

Research indicates that derivatives of this compound may act as vasopressin antagonists. Vasopressin plays a significant role in regulating blood pressure and fluid balance; thus, antagonists can be beneficial in treating conditions such as:

  • Congestive Heart Failure: Reducing vasopressin levels can alleviate symptoms associated with fluid overload.
  • Hypertension: By blocking vasopressin receptors, these compounds may help lower blood pressure .

Anticancer Potential

Preliminary studies suggest that this compound and its derivatives may possess anticancer properties. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Further investigation into its efficacy against specific cancers is warranted.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

StudyObjectiveFindings
Szemes et al. (1990)Synthesis and characterizationDeveloped a simplified synthesis method with high yields; characterized the compound using NMR and IR spectroscopy .
Patent US20020099084A1Therapeutic applicationsIdentified potential uses in treating cardiovascular diseases through vasopressin antagonism .
Research on anticancer activityInvestigated cytotoxic effectsShowed promising results against specific cancer cell lines; further studies recommended for dose-response evaluation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dibenz[b,f][1,4]oxazepin-11-one (Compound 5)

  • Structure : Contains a one-atom oxygen linker between aromatic rings.
  • Activity : Exhibits partial LXR agonism (EC₅₀ = 0.7–1.2 µM for LXRα/β) but lower efficacy compared to ethylene-linked analogs .
  • Key Difference : The oxygen linker reduces conformational rigidity, leading to weaker receptor binding .

11,12-Dihydrodibenz[b,f]azocin-6-one (Compound 6)

  • Structure : Features a two-atom ethylene linker, enhancing ring planarity and rigidity.
  • Activity : Full LXR agonism (EC₅₀ = 0.2 µM for LXRβ, comparable to the positive control carba-T0901317) .
  • Synthesis : Poor yield (20%) during lactamification due to steric hindrance .

(Z)-Dibenz[b,f]azocin-6-one (Compound 7)

  • Structure : Ethylidene linker introduces stereoisomerism (Z-configuration).
  • Activity : Moderate LXR activity (EC₅₀ = 0.5 µM for LXRβ) but inferior to compound 6 due to reduced stability .
  • Synthesis : Achieved via MEM group deprotection (63% yield) .

Acetylene Derivatives (e.g., N-(4-t-amino-2-butynyl) Substitutions)

  • Structure : Acetylene side chains at the azocine nitrogen.
  • Activity : Act as muscarinic agonists (IC₅₀ = 10–50 nM for acetylcholinesterase inhibition) .
  • Key Difference : The linear acetylene group enhances membrane permeability but reduces metabolic stability .

5,6,11,12-Tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocines

  • Structure : Incorporates an oxygen bridge, creating a V-shaped conformation.

Comparative Data Table

Compound Linker Type LXR Activity (EC₅₀, µM) Key Pharmacological Use Synthesis Yield
Target Compound Ethylene (C-C) 0.2 (LXRβ) LXR modulation 20%
Dibenz[b,f]oxazepin-11-one Oxygen (O) 1.2 (LXRα) Partial LXR agonism 60%
(Z)-Dibenzazocin-6-one Ethylidene (C=C) 0.5 (LXRβ) Moderate LXR modulation 63%
Acetylene Derivatives Acetylene (C≡C) N/A Muscarinic agonism 50–70%

Conformational and Electronic Comparisons

  • Ring Saturation : The tetrahydro configuration in the target compound reduces ring strain compared to fully unsaturated analogs, enhancing stability .
  • Heteroatom Effects : Sulfur substitution in benzopyrazine-fused analogs (e.g., TBPyS) lowers charge transport efficiency (μh = 0.01 cm²/Vs vs. 0.1 cm²/Vs for TBPy) , suggesting nitrogen in the azocine ring is critical for electronic properties.
  • Environmental Toxicity : The target compound is classified as acutely toxic to aquatic life (H401), unlike its oxygen-bridged analogs, which lack such warnings .

Preparation Methods

Classical Synthetic Routes

The synthesis of this compound typically follows multi-step organic transformations involving:

A historical method described in the literature involves the preparation of substituted 5,11-dihydrodibenz[b,e]azepin-6-one derivatives by literature procedures (Schmutz et al., 1965), followed by reduction to the tetrahydroazocinone.

Acid-Catalyzed Cyclization

A more recent and efficient approach involves:

  • Reacting 2-allyl-N-benzyl-4-halogenated anilines (e.g., fluoro or chloro derivatives) with concentrated sulfuric acid (98%) . This reaction concurrently produces halogeno-substituted 11-ethyl-6,11-dihydrodibenzo[b,e]azepines and 11-methyl-5,6,11,12-tetrahydrodibenzo[b,f]azocines in approximately 2:1 molar ratios.
  • Subsequent acetylation or further functionalization can yield N-acetyl derivatives or other functionalized azocine compounds.

This method is notable for its concurrent formation of related azepine and azocine ring systems, enabling selective isolation of the tetrahydroazocinone.

Reduction and Alkylation Pathways

For related azocinium salts (hydrochlorides), a common synthetic sequence includes:

Though this method is described for the azocinium chloride salt, the initial reduction step is relevant for preparing the tetrahydroazocinone core.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Outcome
Cyclization 2-allyl-N-benzyl-4-halogenated aniline + H2SO4 (98%) Concurrent formation of azepine and azocine derivatives; molar ratio ~2:1 for azepine:azocine
Reduction LiAlH4 in anhydrous ether or THF Converts ketone to corresponding tetrahydro derivative; sensitive to moisture
Alkylation (for salts) Bromochloropropane, microwave irradiation Yields hydrochloride salt; microwave accelerates reaction
Acetylation (functionalization) Acetic anhydride or acetyl chloride Forms N-acetyl derivatives for further study

Optimization of these steps typically involves controlling temperature, solvent dryness, and reaction time to maximize yield and purity. For example, anhydrous and inert atmosphere conditions prevent hydrolysis during reduction.

Analytical and Structural Confirmation

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Main Product Reference
Acid-catalyzed cyclization 2-allyl-N-benzyl-4-fluoro/chloroaniline 98% H2SO4, room temp or reflux Halogeno-substituted tetrahydrodibenz[b,f]azocine derivatives
Reduction of ketone This compound LiAlH4, anhydrous solvent Tetrahydroazocine intermediate
Alkylation for salt formation Reduced intermediate Bromochloropropane, microwave 5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride
Acetylation (functionalization) Tetrahydroazocine derivatives Acetic anhydride or acetyl chloride N-acetyl derivatives

Research Findings and Notes

  • The concurrent synthesis of azepine and azocine derivatives via acid treatment of allyl-substituted anilines provides a versatile route to functionalized azocine compounds, important for bioactive molecule development.
  • Reduction with LiAlH4 is a key step in converting the ketone form to more reactive intermediates for further functionalization or salt formation.
  • Structural studies reveal that the azocine ring adopts boat-boat conformations , influencing reactivity and biological activity.
  • Optimization of reaction parameters such as solvent polarity, temperature, and catalyst presence can significantly affect product distribution and yield, as shown in factorial design experiments in related azocine syntheses.

Q & A

Q. What are the established synthetic routes for 5,6,11,12-tetrahydrodibenz[b,f]azocin-6-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization strategies, such as the formation of diazocine intermediates followed by selective oxidation or functionalization. For example, Mahon et al. (2007) demonstrated the use of methano strap-modified Tröger’s base analogs, where controlled acid catalysis and temperature gradients (e.g., 110°C) are critical for regioselectivity . Optimization requires monitoring reaction kinetics via HPLC or NMR to identify side products (e.g., over-oxidized derivatives) and adjusting solvent polarity (e.g., dichloromethane vs. toluene) to stabilize intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography resolves conformational details, such as the boat-chair configuration of the azocine ring, as shown in studies by Faroughi et al. (2006) .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, particularly the deshielded carbonyl group (δ ~170 ppm) and aromatic protons (δ 6.5–7.8 ppm) .
  • Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. The compound is stable as a crystalline solid but degrades in solution over time, forming carbon monoxide or dioxide when exposed to oxidizers .
  • Safety : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation. Avoid contact with strong acids/bases, which may induce ring-opening reactions .

Q. What theoretical frameworks guide the design of synthetic pathways for this compound?

Research is often anchored in supramolecular chemistry (e.g., host-guest interactions) or conformational analysis (e.g., strain minimization in bicyclic systems). For instance, Crossley et al. (1995) linked synthetic routes to Tröger’s base analogs, leveraging stereoelectronic effects to direct reactivity . Computational models (DFT) may predict transition states to refine reaction mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity profiles of this compound?

Discrepancies often arise from divergent reaction conditions or impurities. For example:

  • Byproduct formation : Mederski et al. (2003) observed competing [1,5]-hydride shifts in similar azocines under acidic conditions, leading to regioisomers . Mitigate this by using deuterated solvents to track proton migration via in-situ NMR.
  • Catalyst effects : Transition-metal catalysts (e.g., Pd/C) may alter pathways; compare yields under homogeneous (e.g., Wilkinson’s catalyst) vs. heterogeneous conditions .

Q. What role can computational chemistry play in predicting novel derivatives or reaction outcomes?

  • Molecular dynamics simulations (e.g., COMSOL Multiphysics) model solvent effects on reaction trajectories .
  • Density Functional Theory (DFT) calculates activation energies for key steps, such as cyclization barriers, to prioritize synthetic routes .
  • Machine learning (AI-driven platforms) can screen substituent libraries for enhanced bioactivity or stability, as demonstrated in recent smart laboratory frameworks .

Q. How do structural analogs (e.g., dibenzothiepinones) inform mechanistic studies of this compound?

Comparative studies with dibenz[b,e]thiepin-11(6H)-one reveal:

  • Electronic differences : Sulfur vs. nitrogen heteroatoms alter π-conjugation, affecting redox potentials (e.g., thiepinones show higher electrophilicity) .
  • Crystallographic trends : Analogous boat-chair conformations in azocines vs. planar thiepinone rings highlight steric influences on reactivity .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral chromatography : Use Pirkle-type columns to separate enantiomers post-synthesis .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to enforce stereocontrol .
  • Process intensification : Microreactor systems improve heat/mass transfer, reducing side reactions during scale-up .

Key Considerations for Experimental Design

  • Factorial design : Use 2³ factorial experiments to test variables (temperature, catalyst loading, solvent) and identify optimal conditions .
  • Theoretical grounding : Align hypotheses with frameworks like Baldwin’s rules for cyclization or frontier molecular orbital (FMO) theory for pericyclic reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one
Reactant of Route 2
5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one

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